2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid
CAS No.:
Cat. No.: VC16477079
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
![2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid -](/images/structure/VC16477079.png)
Specification
Molecular Formula | C10H10N2O2 |
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Molecular Weight | 190.20 g/mol |
IUPAC Name | 2-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid |
Standard InChI | InChI=1S/C10H10N2O2/c1-6-2-3-8-7(4-9(13)14)5-11-10(8)12-6/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14) |
Standard InChI Key | WOGQQAXXPVPQMZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(C=C1)C(=CN2)CC(=O)O |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The compound features a pyrrolo[2,3-b]pyridine core, a bicyclic system combining pyrrole (five-membered aromatic ring with one nitrogen) and pyridine (six-membered aromatic ring with one nitrogen). The 6-methyl group at position 6 and the acetic acid moiety at position 3 distinguish it from related derivatives. Comparative analysis with PubChem CID 11667741, which bears a 2-methyl and 3-acetic acid group, reveals that substitution patterns critically influence electronic distribution and bioavailability .
Table 1: Structural Comparison of Selected Pyrrolo[2,3-b]pyridine Derivatives
Spectroscopic Signatures
While experimental data for the target compound are unavailable, analogs suggest characteristic peaks in NMR and IR spectra:
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¹H NMR: Aromatic protons in the pyrrolo[2,3-b]pyridine system resonate between δ 7.0–8.5 ppm, while the methyl group at position 6 appears as a singlet near δ 2.4 ppm.
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IR: The carboxylic acid group (─COOH) exhibits a broad O─H stretch at 2500–3300 cm⁻¹ and a C=O stretch at 1700–1750 cm⁻¹ .
Synthetic Pathways
Retrosynthetic Analysis
The synthesis of 2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid likely follows strategies employed for analogous compounds:
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Core Formation: Condensation of 6-methylpyrrolo[2,3-b]pyridine with a bromoacetic acid derivative under basic conditions.
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Functionalization: Introduction of the acetic acid group via nucleophilic substitution or Friedel-Crafts alkylation .
Scheme 1: Hypothetical Synthesis
This route mirrors methods used for PubChem CID 11588648, where sulfonyl groups were introduced via similar coupling reactions .
Optimization Challenges
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Regioselectivity: Ensuring substitution at position 3 requires careful control of reaction kinetics and catalysts .
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Acid Stability: The carboxylic acid group may necessitate protection/deprotection strategies to prevent side reactions .
Physicochemical Properties
Thermodynamic Parameters
Based on analogs:
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LogP: Estimated at 1.2–1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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pKa: The carboxylic acid group confers a pKa of ~4.7, enabling ionization at physiological pH .
Solubility and Stability
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Aqueous Solubility: Poor solubility (<1 mg/mL) due to aromatic stacking; may require formulation with cyclodextrins or lipid nanoparticles .
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Photostability: The conjugated π-system suggests susceptibility to UV degradation, necessitating storage in amber containers .
Pharmacological Applications
Kinase Inhibition
Derivatives of pyrrolo[2,3-b]pyridine exhibit potent kinase inhibitory activity. For example, PubChem CID 11667741 demonstrates IC₅₀ values <100 nM against SGK-1 kinase, a target for inflammatory diseases . The acetic acid moiety in 2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid may enhance binding via hydrogen bonding with kinase ATP pockets.
Table 2: Comparative Kinase Inhibition Data
Compound | Target Kinase | IC₅₀ (nM) | Selectivity Index |
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PubChem CID 11667741 | SGK-1 | 85 | >100 |
PubChem CID 10150441 | JAK2 | 120 | 30 |
Immunomodulatory Effects
The pyrrolo[2,3-b]pyridine scaffold modulates cytokine production in T-cells. In murine models, analogs reduced IL-17A secretion by 60% at 10 μM doses, suggesting utility in autoimmune disorders.
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